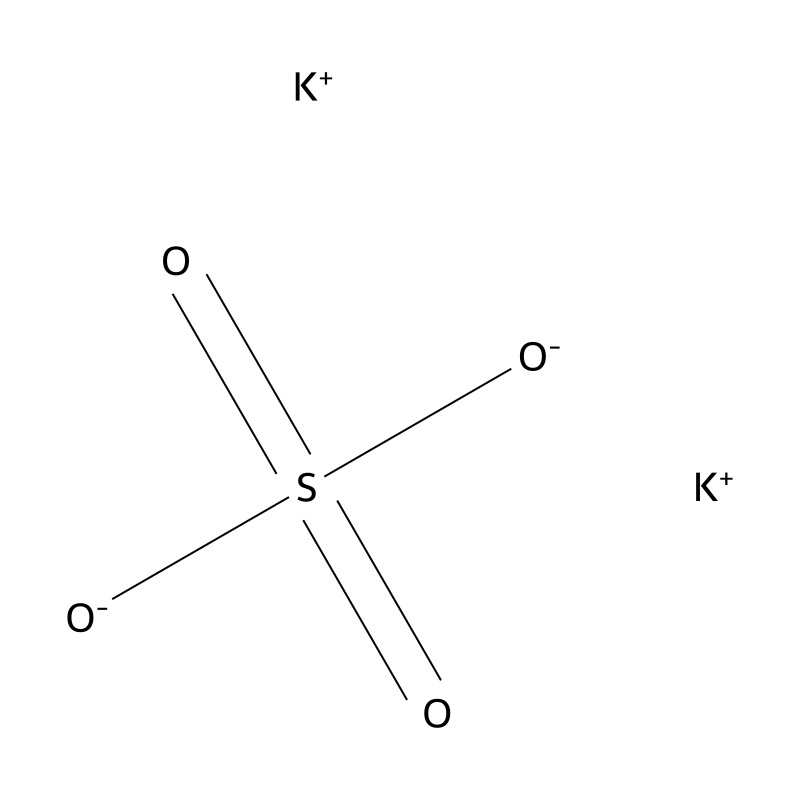

Potassium sulfate

K2O4S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

K2O4S

Molecular Weight

InChI

InChI Key

SMILES

solubility

ITS SOLUBILITY IN WATER IS DECR BY KCL OR (NH4)2SO4

1 G DISSOLVES IN: 8.3 ML WATER, 4 ML BOILING WATER, 75 ML GLYCEROL; PRACTICALLY INSOL IN SATURATED SOLN OF AMMONIUM SULFATE; INSOL IN ALC

INSOL IN ACETATE, CARBON DISULFIDE

Solubility in water, g/100ml at 25 °C: 12

Synonyms

Canonical SMILES

Agriculture

- Plant growth and development: Potassium (K) is an essential element for plant growth and development. Potassium sulfate is a valuable source of K, playing a crucial role in various physiological processes like enzyme activation, protein synthesis, and regulating water flow within plants [Source: Mosaic Crop Nutrition, ].

- Sulfur source: In addition to K, potassium sulfate also provides sulfur (S), another crucial element for plants involved in protein synthesis and enzyme function. This makes it a preferred fertilizer choice in situations where both K and S are deficient in the soil [Source: Mosaic Crop Nutrition, ].

Food Science

- Food additive: Potassium sulfate is sometimes used as a food additive, acting as an acidity regulator, anticaking agent, or firming agent in specific food products [Source: Food and Agriculture Organization of the United Nations, ]. It's important to note that this usage is subject to specific regulations and limitations set by food safety authorities.

Other Research Applications

Potassium sulfate is also used in various scientific research applications, including:

- Biological studies: As a source of K and S, it can be used in cell culture media and other biological experiments [Source: Sigma-Aldrich, ].

- Chemical research: Due to its well-defined properties, potassium sulfate is used in various chemical reactions and experiments as a reference material or reaction component [Source: National Institute of Standards and Technology, ].

Potassium sulfate is an inorganic compound with the chemical formula . It is commonly known as sulfate of potash and exists as a white, water-soluble solid. This compound is primarily utilized in agriculture as a fertilizer, providing essential nutrients—potassium and sulfur—to various crops. Potassium sulfate has two crystalline forms: orthorhombic and , with the former being the more stable form at room temperature. The compound is odorless, has a bitter-salty taste, and exhibits a melting point of approximately 1,069 °C and a boiling point of 1,689 °C .

In biological research, potassium sulfate is often used as a source of potassium ions (K⁺). Potassium plays a crucial role in maintaining cell function, nerve impulses, and muscle contractions []. Studies investigate how K₂SO₄ supplementation affects various biological processes by altering potassium ion concentrations.

This reaction occurs at room temperature and is exothermic. The second step involves treating potassium hydrogen sulfate with potassium chloride to regenerate potassium sulfate:

Additionally, when dissolved in water, potassium sulfate dissociates into its constituent ions:

Potassium sulfate is recognized for its role in plant nutrition. It enhances crop yield and quality by supplying potassium, which is crucial for various physiological processes such as photosynthesis, enzyme activation, and osmoregulation. Sulfur from potassium sulfate also contributes to protein synthesis and improves plant resistance to diseases and environmental stressors .

In humans, while potassium sulfate is not directly involved in biological processes, potassium ions are essential for nerve function and muscle contraction. The compound's role in agriculture indirectly supports food production and nutritional health .

Potassium sulfate can be synthesized through various methods:

- Natural Extraction: It can be obtained from naturally occurring minerals like kainite and schoenite through mining and purification processes.

- Chemical Synthesis: The most common synthetic route involves two steps:

- Mannheim Process: This industrial method also utilizes the reaction between potassium chloride and sulfuric acid but includes variations in conditions to optimize yield .

Potassium sulfate has several applications:

- Agriculture: Primarily used as a fertilizer for crops that require high levels of potassium and sulfur.

- Industrial Uses: Employed in the manufacturing of glass, dyes, lubricants, and explosives.

- Pyrotechnics: Used to produce colored flames in fireworks when combined with other compounds.

- Analytical Chemistry: Acts as a disintegrating agent due to its reactivity with silicates and titanates at elevated temperatures .

Research has shown that potassium sulfate interacts positively with various nutrients in soil, enhancing their availability to plants. Studies indicate that its application can improve soil structure and microbial activity, which are vital for nutrient cycling. Furthermore, the compound's solubility allows for quick uptake by plants compared to other forms of potassium fertilizers .

Several compounds share similarities with potassium sulfate, particularly those containing potassium or sulfate ions. Below are comparisons highlighting their uniqueness:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Potassium Chloride | KCl | Primarily provides potassium; less soluble than K₂SO₄ |

| Sodium Sulfate | Na₂SO₄ | Commonly used in detergents; different cation |

| Magnesium Sulfate | MgSO₄ | Often used for magnesium supplementation; different cation |

| Calcium Sulfate | CaSO₄ | Used in construction materials; different cation |

| Ammonium Sulfate | (NH₄)₂SO₄ | Provides nitrogen along with sulfur; different cation |

Potassium sulfate stands out due to its dual nutrient provision (potassium and sulfur) which is particularly beneficial for crops sensitive to chloride or those requiring specific nutrient profiles .

Physical Description

Colourless or white crystals or crystalline powder

Colorless or white odorless solid; [Merck Index] Colorless crystalline solid; [MSDSonline]

COLOURLESS-TO-WHITE CRYSTALS.

Color/Form

COLORLESS, RHOMBIC OR HEXAGONAL CRYSTALS

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Density

2.66 g/cm³

Odor

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 467 of 531 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 64 of 531 companies with hazard statement code(s):;

H318 (92.19%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

Pictograms

Corrosive

Other CAS

10233-01-9

Absorption Distribution and Excretion

Associated Chemicals

Wikipedia

1,4-Dioxane

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

FLAVOUR_ENHANCER; -> JECFA Functional Classes

Cosmetics -> Bulking; Viscosity controlling

Methods of Manufacturing

(A) BY TREATMENT OF POTASSIUM CHLORIDE EITHER WITH SULFURIC ACID OR WITH SULFUR DIOXIDE, AIR, & WATER (HARGREAVES PROCESS). (B) BY FRACTIONAL CRYSTALLIZATION OF NATURAL SULFATE ORE; (C) FROM SALT LAKE BRINES.

THE POTASSIUM SALT OF SULFURIC ACID. ...FIRST POTASH SALT PRODUCED COMMERCIALLY IN US FROM ANYTHING OTHER THAN WOOD ASHES. IT WAS PRODUCED FROM ALUNITE. SULFATE HAS ALSO BEEN MADE FROM CEMENT MILL DUST, LANGBEINITE, & FROM MURIATE BY TREATMENT WITH SODIUM OR MAGNESIUM SULFATE OR WITH SULFURIC ACID.

General Manufacturing Information

Miscellaneous Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Pharmaceutical and Medicine Manufacturing

All Other Chemical Product and Preparation Manufacturing

Agriculture, Forestry, Fishing and Hunting

All Other Basic Organic Chemical Manufacturing

Fabricated Metal Product Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Explosives Manufacturing

Sulfuric acid potassium salt (1:2): ACTIVE

TECHNICAL GRADES ARE USED IN FERTILIZERS FOR MFR OF POTASSIUM ALUM, POTASSIUM CARBONATE & GLASS; THE REAGENT GRADE IS USED IN THE KJELDAHL DETERMINATION OF NITROGEN.

VET: RARE, AS LAXATIVE, AS IT IS MORE IRRITANT THAN SODIUM OR MAGNESIUM SULFATES. OCCASIONALLY USED IN WATER SOL TRACE MINERAL MIXES AS SOURCE OF POTASSIUM (44.8%) & AS AN ORAL SULFATE SOURCE IN RUMINANT EXPT.

VET: IT IS OF POTENTIAL VALUE AS SULFATE SOURCE, WHICH MAY REDUCE METHIONINE REQUIREMENTS OF POULTRY. A 0.1% LEVEL IN FEED OF LAYING HENS WAS ASSOCIATED WITH A 5% INCR IN EGG PRODUCTION.

IT IS WIDELY USED IN MFR OF TOBACCO FERTILIZERS, & PREMIUM GRADE GOODS FOR POTATOES, CITRUS & OTHER CROPS. PURE POTASSIUM SULFATE CONTAINS 54.05% K2O & 45.95% SO3. PRACTICALLY ALL FERTILIZER GRADE MATERIAL SOLD SINCE 1960 HAS CONTAINED OVER 50% K2O.